

Application Notes and Protocols for Flotation-Spectrophotometric Preconcentration of Nickel

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

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This document provides a detailed protocol for the preconcentration and determination of trace amounts of nickel in aqueous samples using a flotation-spectrophotometric method. This technique is noted for its simplicity, selectivity, and efficiency in isolating nickel from complex matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Principle and Applications

Principle: This method is based on the formation of a nickel complex with dimethylglyoxime (DMG), which is then separated and preconcentrated by flotation at the interface of an aqueous solution and an immiscible organic solvent, typically n-hexane.[\[1\]](#)[\[3\]](#)[\[6\]](#) The floated complex is subsequently dissolved and nickel is determined spectrophotometrically.[\[1\]](#)[\[3\]](#) The quantitative flotation of the nickel-DMG complex is effectively achieved within a pH range of 9-12.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) An oxidizing agent is added after separation to facilitate the spectrophotometric measurement.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Applications: This method is particularly useful for the determination of trace nickel concentrations in various samples, including:

- Environmental water samples (e.g., well water, wastewater)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Biological samples[\[2\]](#)[\[4\]](#)

- Industrial process solutions (e.g., coating plant wastewater)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Alloys and standard reference materials[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

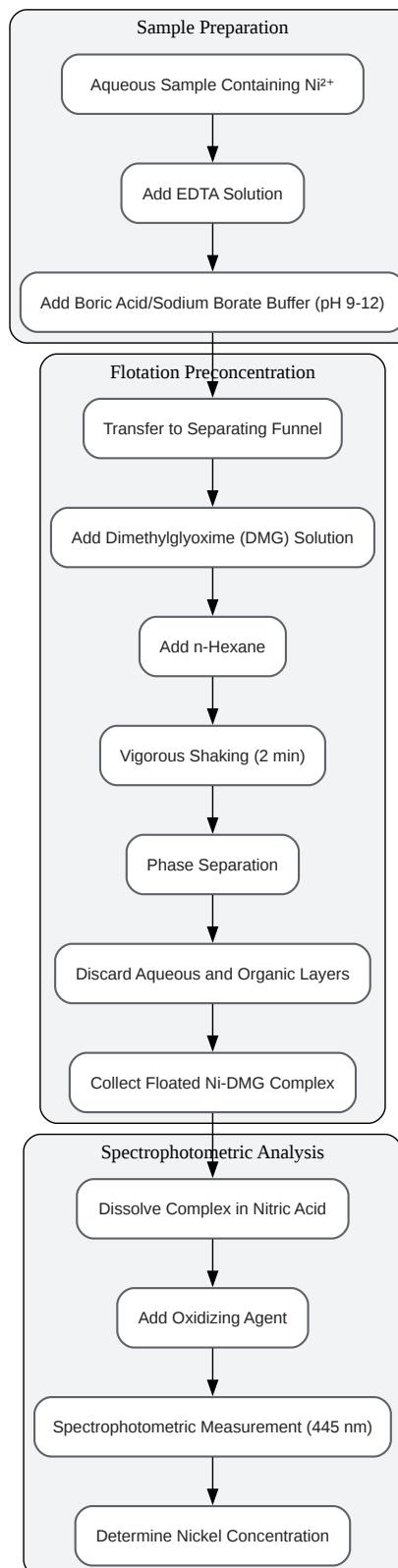
Quantitative Data Summary

The performance of the flotation-spectrophotometric method for nickel preconcentration is summarized in the table below.

| Parameter | Value | Reference |
|-----------------------------------|---|---|
| Linear Range | 1×10^{-6} to 2×10^{-5} mol L $^{-1}$ | [3] |
| Molar Absorptivity | 5.42×10^4 L mol $^{-1}$ cm $^{-1}$ at 445 nm | [3] |
| Detection Limit (3s) | 2 μ g L $^{-1}$ | [2] |
| Relative Standard Deviation (RSD) | 2.1% (for 10 replicate analyses at 50 μ g L $^{-1}$) | [2] |
| Optimal pH Range | 9 - 12 | [1] [2] [3] [4] [5] [6] |
| Quantitative Aqueous Phase Volume | 20 - 150 mL | [2] [3] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the flotation-spectrophotometric determination of nickel.

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Caption: Workflow for nickel preconcentration and analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the flotation-spectrophotometric determination of nickel.

Reagents and Solutions

- Standard Nickel Stock Solution (1 g L^{-1}): Dissolve 6.73 g of $(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$ in deionized water containing 2 mL of concentrated H_2SO_4 and dilute to 1 L with deionized water.[2]
- EDTA Solution (0.02 mol L^{-1}): Prepare by dissolving the appropriate amount of ethylenediaminetetraacetic acid in deionized water.
- Boric Acid/Sodium Borate Buffer: Prepare a buffer solution and adjust the pH to the desired value within the 9-12 range.[3]
- Dimethylglyoxime (DMG) Solution (2% m/v): Dissolve 2 g of dimethylglyoxime in a suitable organic solvent.[3]
- n-Hexane: Analytical reagent grade.[1][3]
- Nitric Acid (1 mol L^{-1}): Prepare by diluting concentrated nitric acid with deionized water.[2][4]
- Oxidizing Agent: An appropriate oxidizing agent is required for the spectrophotometric determination.

Instrumentation

- pH Meter: For accurate pH measurements.[3]
- Spectrophotometer: Capable of measuring absorbance at 445 nm.
- Separating Funnels (250 mL)[3]

Flotation Procedure

- Take an aliquot of the sample solution containing not more than 50 mg of Ni into a beaker. The volume of the aqueous solution should ideally be between 20 and 150 mL for

quantitative flotation.[2][3]

- Add 5 mL of 0.02 mol L⁻¹ EDTA solution.[3]
- Add 10 mL of the boric acid/sodium borate buffer to adjust the pH to the optimal range of 9-12.[3]
- Transfer the solution to a 250 mL separating funnel.[3]
- Add 2 mL of the 2% (m/v) dimethylglyoxime solution.[3]
- Add 10 mL of n-hexane to the separating funnel.[3]
- Stopper the funnel and shake it vigorously for 2 minutes.[3]
- Allow the phases to separate for a few minutes. A floated layer of the Ni-DMG complex will form at the interface of the aqueous and organic phases.[3]
- Carefully discard the lower aqueous layer and the upper organic (n-hexane) layer by slowly opening the stopcock of the funnel, leaving the floated complex behind.[3]

Spectrophotometric Determination

- Dissolve the collected floated complex in 5 mL of 1 mol L⁻¹ nitric acid.[2][4]
- Transfer the dissolved solution to a suitable volumetric flask.
- Add the oxidizing agent as required by the specific spectrophotometric method for nickel-DMG.
- Dilute the solution to the mark with deionized water.
- Measure the absorbance of the solution at 445 nm against a reagent blank.[3]
- Construct a calibration curve using standard nickel solutions that have undergone the same preconcentration and determination procedure to quantify the nickel concentration in the sample.

Interference Studies

This method is reported to be simple and free from the interference of all cations and anions, making it highly selective for nickel.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Method Validation

The accuracy of this method has been successfully validated by analyzing standard reference materials (e.g., NIST 864 alloy) and through recovery studies by spiking samples with known amounts of Ni^{2+} .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

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- To cite this document: BenchChem. [Application Notes and Protocols for Flotation-Spectrophotometric Preconcentration of Nickel]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143609#flotation-spectrophotometric-method-for-nickel-preconcentration>

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